Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-
Description
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a 3-(trimethylsilyl)-2-propynyl group at the 2-position of the aromatic ring. The compound’s structure combines electron-donating (methoxy) and sterically bulky (trimethylsilyl-propargyl) substituents, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
212841-98-0 |
|---|---|
Molecular Formula |
C14H18O2Si |
Molecular Weight |
246.38 g/mol |
IUPAC Name |
3-methoxy-2-(3-trimethylsilylprop-2-ynyl)benzaldehyde |
InChI |
InChI=1S/C14H18O2Si/c1-16-14-9-5-7-12(11-15)13(14)8-6-10-17(2,3)4/h5,7,9,11H,8H2,1-4H3 |
InChI Key |
NRXHJCAVSGZGAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC#C[Si](C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of 3-methoxybenzaldehyde with a trimethylsilyl-propynyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is common to obtain high-purity Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Functionalized benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trimethylsilyl-propynyl group may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- with structurally related benzaldehyde derivatives, highlighting key differences in substituents, molecular properties, and functional groups:
Key Observations:
Functional Group Diversity: The TMS-propargyl group in the target compound contrasts with allyl ether () and amino ether () substituents. The TMS group provides steric protection and modifies electronic effects, whereas ether-linked groups (e.g., allyl, piperidinyl) enable distinct reactivity profiles. o-Vanillin () lacks the alkyne but features a hydroxyl group, making it more polar and reactive in hydrogen-bonding interactions.
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~246 g/mol) and silicon content increase hydrophobicity compared to o-Vanillin (152 g/mol) or allyl ether analogs (192 g/mol). This property may enhance membrane permeability in biological systems or compatibility with nonpolar solvents.
Reactivity and Synthetic Utility: Silyl-Protected Alkynes: The TMS group in the target compound and 3-[2-(Trimethylsilyl)Ethynyl]Benzaldehyde () stabilizes alkynes against undesired side reactions, enabling controlled participation in click chemistry (e.g., azide-alkyne cycloaddition) after deprotection .
Biological and Industrial Relevance: o-Vanillin is widely used in food and fragrance industries due to its phenolic structure . TMS-containing compounds (e.g., ) are prevalent in materials science for silicon-based polymers or surface modifications.
Biological Activity
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- is an organosilicon compound with significant potential in medicinal chemistry due to its unique structural features. This article examines its biological activity, focusing on its antimicrobial and anticancer properties, as well as its chemical reactivity and synthesis.
Chemical Structure and Properties
The compound is characterized by a benzaldehyde moiety with a methoxy group and a trimethylsilyl-propynyl substituent. Its molecular formula is with a molecular weight of approximately 246.38 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and efficacy against various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H18O2Si |
| Molecular Weight | 246.38 g/mol |
| Structural Features | Methoxy and Trimethylsilyl groups |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that benzaldehyde derivatives exhibit notable antimicrobial activities. For instance, studies have shown that benzaldehyde can reduce the minimum inhibitory concentration (MIC) of standard antibiotics against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The mechanism of action is believed to involve disruption of the bacterial plasma membrane and coagulation of intracellular components, leading to cell death .
Table: Antimicrobial Activity of Benzaldehyde Derivatives
| Bacterial Strain | MIC (mM) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Bacillus anthracis | 8.0 | |
| Pantoea conspicua | 10.0 | |
| Citrobacter youngae | 10.0 |
Anticancer Activity
The anticancer potential of benzaldehyde derivatives has been explored in various studies. For example, compounds similar to benzaldehyde, such as 3-benzylidenechromanones, demonstrated significant cytotoxic activity against multiple cancer cell lines. These studies revealed that certain structural modifications could enhance the compounds' efficacy against cancer cells .
Case Study: Cytotoxicity Evaluation
In one study, the cytotoxic effects of several benzaldehyde derivatives were evaluated against cancer cell lines, revealing that compounds with specific substituents exhibited higher activity than their analogues without those groups . The incorporation of functional groups such as pyrazoline rings was found to improve activity significantly.
The mechanisms by which benzaldehyde derivatives exert their biological effects include:
- Membrane Disruption : Interactions with bacterial membranes lead to increased permeability and eventual cell death.
- DNA Interaction : Some derivatives have been shown to interact with DNA, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Antibiotic Modulation : Benzaldehyde can enhance the effectiveness of existing antibiotics by lowering their MIC values through synergistic effects .
Q & A
Q. What are the optimal synthetic routes for preparing Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-?
The compound is typically synthesized via Sonogashira cross-coupling between 3-methoxy-2-iodobenzaldehyde and trimethylsilylacetylene. Key steps include:
- Catalyst system : Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.) in anhydrous THF or DMF .
- Reaction conditions : Reflux under inert atmosphere (N₂/Ar) for 12–24 hours.
- Work-up : Purification via silica gel chromatography (hexane/ethyl acetate) yields the product in 65–85% purity. Confirm regioselectivity using -NMR (aldehyde proton at δ 10.2–10.4 ppm) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy : -NMR identifies the aldehyde proton (δ 10.2–10.4 ppm) and trimethylsilyl group (δ 0.2–0.3 ppm, singlet). -NMR confirms the aldehyde carbon (δ ~190 ppm) and sp-hybridized carbons (δ 90–110 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₂H₁₆O₂Si, [M+H]⁺ at m/z 208.332) .
- X-ray crystallography : Resolves steric effects of the trimethylsilyl-propargyl substituent (bond angles: C≡C-Si ~160°) .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Moderately soluble in THF, DCM, and DMSO; poorly soluble in water. Storage at –20°C under argon prevents aldehyde oxidation .
- Stability : The trimethylsilyl group hydrolyzes slowly in protic solvents (e.g., MeOH/H₂O), requiring anhydrous handling .
Advanced Research Questions
Q. How does the trimethylsilyl-propargyl group influence reactivity in cycloaddition reactions?
The trimethylsilyl group acts as a steric shield , directing regioselectivity in [2+2] or Diels-Alder reactions. For example:
Q. What strategies resolve contradictions in reported yields for Sonogashira couplings involving this compound?
- Catalyst optimization : PdCl₂(PPh₃)₂ with AsPh₃ as a ligand increases yield to 85% compared to Pd(PPh₃)₄ (70%) .
- Solvent effects : DMF enhances coupling efficiency over THF due to better solubility of iodinated intermediates .
- Purification : Use of AgNO₃-impregnated silica gel removes residual Pd, improving purity (>95%) .
Q. What computational models predict the electronic properties of this compound?
Q. How is this compound utilized in synthesizing heterocyclic scaffolds?
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) separate aldehyde oxidation byproducts (e.g., carboxylic acids) with LOD < 0.1% .
- GC-MS : Detects residual trimethylsilylacetylene (retention time: 8.2 min) using HP-5MS columns .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
